Enniatin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

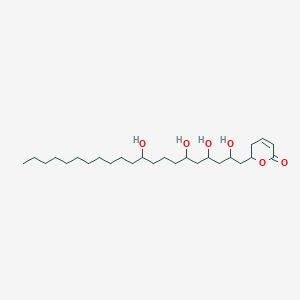

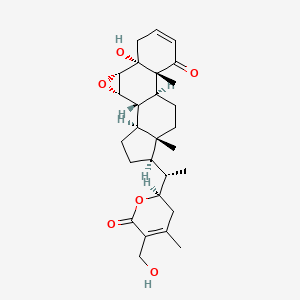

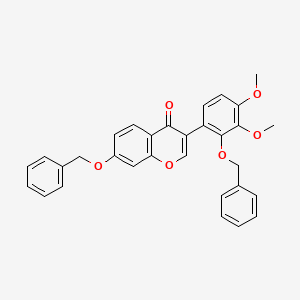

Enniatin A is a cyclohexadepsipeptide, a class of compounds characterized by alternating residues of N-methyl amino acids and hydroxy acids. It is primarily isolated from Fusarium species of fungi . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Wissenschaftliche Forschungsanwendungen

Enniatin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cyclohexadepsipeptide synthesis and structure-activity relationships.

Biology: Investigated for its role as an ionophore, facilitating the transport of ions across cell membranes.

Medicine: Explored for its potential as an antibiotic and antifungal agent.

Biochemische Analyse

Biochemical Properties

Enniatin A interacts with various biomolecules, primarily through its ionophoric properties . It has been shown to bind ammonium and facilitate its passage across cell membranes . Additionally, it has been found to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) activity, triglyceride biosynthesis, and reduce the pool of free fatty acids in cells .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of bovine granulosa cells . It also affects the production of hormones such as progesterone and estradiol in these cells . Furthermore, it has been found to cause an acute depletion of calcium from intracellular pools in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It has been described as an ionophore, facilitating the passage of ions across cell membranes . Recent studies suggest that it may also interact with store-operated calcium channels (SOC), causing an influx of calcium from the extracellular medium . Additionally, it has been found to affect mitochondrial calcium fluxes and induce the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in a study on bovine granulosa cells, the inhibitory effect of this compound on hormone production was observed after 1 and 2 days of treatment

Dosage Effects in Animal Models

In one study, this compound was found to inhibit the proliferation of bovine granulosa cells in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to affect calcium homeostasis, influencing both intracellular calcium stores and calcium influx from the extracellular medium . It also impacts mitochondrial function, affecting calcium fluxes within the mitochondria and inducing changes in the mitochondrial permeability transition pore .

Transport and Distribution

This compound is believed to be transported across cell membranes due to its ionophoric properties . It can facilitate the passage of ions across these membranes, affecting the distribution of these ions within the cell .

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it is likely that it interacts with various subcellular compartments, including the endoplasmic reticulum and mitochondria .

Vorbereitungsmethoden

Enniatin A is biosynthesized by the multifunctional enzyme enniatin synthetase, which incorporates both peptide synthetase and S-adenosyl-L-methionine-dependent N-methyltransferase activities . The synthetic route involves the formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units . Industrial production typically involves the fermentation of Fusarium species under controlled conditions to maximize yield .

Analyse Chemischer Reaktionen

Enniatin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxy acid components of this compound.

Substitution: Substitution reactions often involve the replacement of N-methyl amino acids with other amino acids or analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .

Wirkmechanismus

Enniatin A exerts its effects primarily through its ionophoric properties, creating cation-selective pores in cell membranes. This disrupts ion gradients, leading to cell death . It also interacts with store-operated calcium channels and mitochondrial permeability transition pores, affecting calcium homeostasis and mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Enniatin A is part of a family of enniatins, including enniatin A1, B, B1, and others . Compared to its analogs, this compound is unique in its specific combination of N-methyl amino acids and hydroxy acids, which confer distinct biological activities . Other similar compounds include beauvericin, another cyclohexadepsipeptide with similar ionophoric properties but different structural components .

Eigenschaften

CAS-Nummer |

2503-13-1 |

|---|---|

Molekularformel |

C36H63N3O9 |

Molekulargewicht |

681.9 g/mol |

IUPAC-Name |

(3S,6R,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

TWHBYJSVDCWICV-LIOIOPIISA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C |

SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Kanonische SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Herkunft des Produkts |

United States |

A: Enniatin A (ENNA) primarily acts as an ionophore, specifically exhibiting selectivity for potassium ions (K+). [] It embeds itself within cell membranes and facilitates the transport of K+ ions across the membrane, disrupting the ion gradient. [] This disruption can lead to various downstream effects, including:

- Mitochondrial dysfunction: ENNA-induced K+ influx into mitochondria can lead to mitochondrial swelling, membrane depolarization, and ultimately, apoptosis. [, ]

- Eryptosis: In erythrocytes, ENNA triggers energy depletion and increases cytosolic Ca2+ activity, resulting in a form of programmed cell death known as eryptosis, characterized by cell shrinkage and membrane phospholipid scrambling. []

- Antibacterial activity: ENNA exhibits potent bactericidal activity against Mycobacterium tuberculosis by disrupting the membrane potential and decreasing intracellular ATP levels. []

A:

- Molecular Formula: C36H63N3O9 [, ]

- Molecular Weight: 681.9 g/mol [, ]

- Spectroscopic Data: Specific spectroscopic data, including NMR, IR, and Mass spectrometry data, can be found in the research papers cited. [, , , ] For example, natural this compound is identified as a mixture of optical isomers containing both erythro- and threo-N-methyl-L-isoleucine residues through hydrolysis and analysis of o.r.d. spectra. []

ANone: Currently, limited research exists on the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its suitability for different applications and its long-term stability in various matrices.

A: While this compound is not typically categorized as a catalyst, its ionophoric activity can influence certain biological processes. Its primary mechanism involves the selective binding and transport of K+ ions across membranes. This selectivity for K+ over other ions contributes to its biological activity and potential applications. [, ]

A: Yes, computational methods like the empirical force field (EFF) have been applied to study this compound and related macrocyclic ion carriers. These simulations provide valuable information on the conformational dynamics and binding affinities of these molecules, complementing experimental data. []

ANone: Information on the stability and formulation of this compound is limited. Research on its stability under various storage conditions and the development of effective formulation strategies to enhance its solubility and bioavailability would be beneficial for its potential applications.

A: Research on the PK/PD of this compound is limited. Further studies are needed to understand its absorption, distribution, metabolism, and excretion profiles, as well as its in vivo efficacy and potential for therapeutic applications. []

A: this compound has demonstrated in vitro efficacy against Mycobacterium tuberculosis [] and in a preliminary study on Wistar rats, this compound did not show adverse effects at the tested concentration. [] More in vivo studies are needed to confirm these findings and explore potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

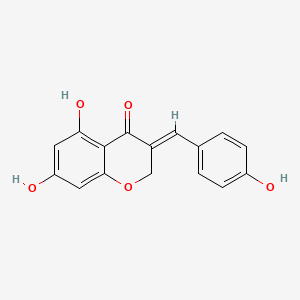

![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)